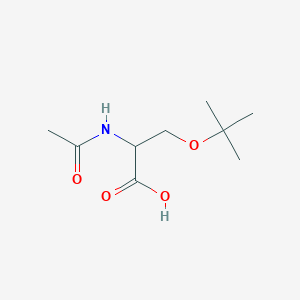
Acetyl-O-tert-butyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-O-tert-butyl-L-serine is a compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . It is a white to off-white powder with a melting point of 156-163°C . This compound is a derivative of L-serine, an amino acid, and is often used in peptide synthesis and other biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetyl-O-tert-butyl-L-serine can be synthesized through various methods. One common approach involves the protection of the hydroxyl group of L-serine with a tert-butyl group, followed by acetylation of the amino group . The reaction conditions typically involve the use of tert-butyl chloroformate and a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and improved yields.
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl-O-tert-butyl-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as trifluoroacetic acid can be used to remove the tert-butyl group.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetyl-O-tert-butyl-L-serine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetyl-O-tert-butyl-L-serine involves its role as a protected amino acid derivative. The tert-butyl group protects the hydroxyl group of serine, allowing for selective reactions at the amino group. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-tert-Butyl-L-serine: Similar in structure but lacks the acetyl group.
N-Acetyl-L-serine: Similar but does not have the tert-butyl protection.
tert-Butyl carbamates: Used for similar protective purposes in organic synthesis.
Uniqueness
Acetyl-O-tert-butyl-L-serine is unique due to its dual protection of both the hydroxyl and amino groups, making it highly valuable in peptide synthesis and other applications where selective reactions are necessary .
Propriétés
Formule moléculaire |
C9H17NO4 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13) |
Clé InChI |
COMGVZVKADFEPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(COC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole](/img/structure/B13662208.png)

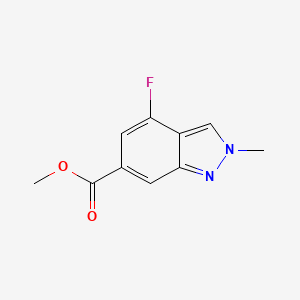
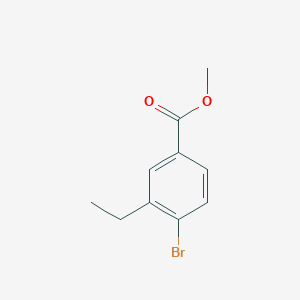

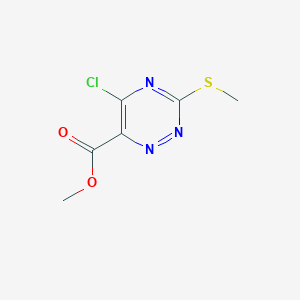
![1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13662246.png)
![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)

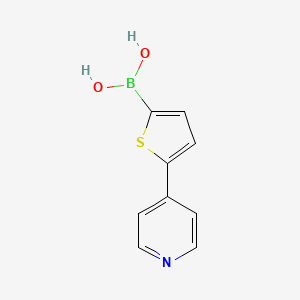
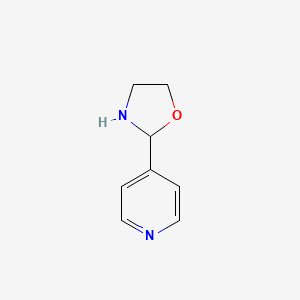
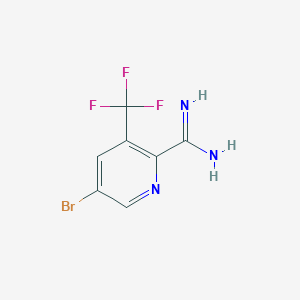

![4-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13662291.png)
